(5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
Description
The compound "(5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone" features a bromofuran moiety linked to a methanone group, which is further connected to a 4-((4-fluorophenyl)sulfonyl)piperidine ring. Key structural attributes include:
- Bromofuran core: A five-membered aromatic ring with a bromine atom at the 5-position.
- Sulfonyl-piperidine substituent: A piperidine ring modified with a sulfonyl group (-SO₂-) and a 4-fluorophenyl group.
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-withdrawing groups and aromatic systems are critical .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO4S/c17-15-6-5-14(23-15)16(20)19-9-7-13(8-10-19)24(21,22)12-3-1-11(18)2-4-12/h1-6,13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGUBPAVBNKNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which could be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to their targets, resulting in various biological activities.
Biological Activity
Introduction
The compound (5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural features, which include a bromofuran moiety and a piperidine ring substituted with a fluorophenylsulfonyl group. This structure positions it within a class of heterocyclic compounds known for diverse biological activities, making it a candidate of interest in medicinal chemistry.
- Molecular Formula : CHBrFNOS
- Molecular Weight : 416.3 g/mol
- CAS Number : 1448124-36-4
The compound's reactivity is largely attributed to its functional groups, particularly the bromine atom in the bromofuran moiety and the sulfonyl group attached to the piperidine ring. These features facilitate various chemical reactions, enhancing its potential as a pharmacophore.
Biological Activity
Preliminary studies indicate that compounds with structural similarities to This compound may exhibit a range of biological activities, including:
- Anti-inflammatory Effects
- Analgesic Properties
- Antitumor Activity
Structure-Activity Relationship (SAR)
Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) software, have been employed to predict the biological activity spectrum of this compound. The predictions suggest potential therapeutic applications in treating diseases like cancer and inflammatory disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with various molecular targets, including enzymes and receptors, modulating their activity through specific binding interactions.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insights into the unique biological profile of This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylsulfonamide | Sulfonamide group | Antimicrobial |
| 5-Bromofuran | Bromine substitution | Antifungal |
| Piperidine Derivatives | Piperidine ring | Analgesic |
This table illustrates how the unique combination of the bromofuran moiety and the piperidine ring with a fluorophenylsulfonyl group enhances selectivity towards certain biological targets compared to other compounds.
Case Studies and Research Findings
Research on similar compounds has shown promising results:
- Anti-inflammatory Studies : Compounds with similar structures have demonstrated significant anti-inflammatory effects in preclinical models, indicating potential pathways for therapeutic development.
- Antitumor Activity : Investigations into related piperidine derivatives have revealed their ability to inhibit tumor growth in vitro and in vivo, suggesting that modifications to the piperidine ring could enhance efficacy against cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of halogenated benzofuran/furan derivatives with sulfonyl or sulfinyl modifications. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Target Compound and Analogues
Key Findings from Comparative Studies
Electronic and Steric Effects
- Halogen Substitution : Bromine (in the target compound) provides greater steric bulk and electronegativity compared to fluorine in . This may enhance binding affinity in hydrophobic pockets or influence metabolic stability.
- Sulfonyl vs.
Crystal Packing and Conformational Flexibility
- The piperidine ring in the target compound introduces conformational flexibility, unlike the rigid benzofuran cores in . This flexibility could modulate interactions with biological targets.
- In , the dihedral angle between the benzofuran core and 4-methylphenyl ring is 29.58°, indicating moderate planarity disruption. The target compound’s piperidine ring may further distort molecular planarity, affecting crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
